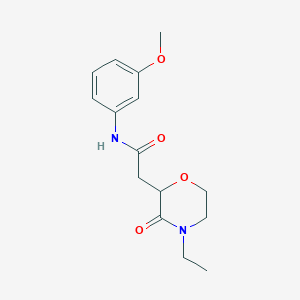

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-17-7-8-21-13(15(17)19)10-14(18)16-11-5-4-6-12(9-11)20-2/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXRMDGHLBQTAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC(C1=O)CC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 4-ethyl-3-oxo-2-morpholine with 3-methoxyphenylacetic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Antitumor Activity

- Recent studies suggest that compounds similar to 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide exhibit significant antitumor properties. For instance, derivatives have been tested against various cancer cell lines, showing promising cytotoxic effects.

- Case Study : A study conducted on a series of morpholine derivatives indicated that modifications at the N-position enhanced their antitumor activity, particularly against breast and lung cancer cells .

-

Anti-inflammatory Effects

- The compound has been evaluated for its anti-inflammatory properties. Morpholine derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating conditions like arthritis.

- Case Study : In vitro tests demonstrated that certain morpholine-based compounds reduced the production of pro-inflammatory cytokines in macrophages, indicating their potential as anti-inflammatory agents .

-

Neurological Applications

- There is growing interest in the neuroprotective effects of morpholine derivatives. Preliminary research suggests that these compounds may protect neuronal cells from oxidative stress and apoptosis.

- Case Study : A recent experiment showed that a morpholine derivative improved neuronal survival in models of neurodegeneration, suggesting possible applications in Alzheimer's disease treatment .

Chemical Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the morpholine ring and subsequent acylation. Understanding the synthetic routes can aid in developing more potent derivatives.

| Step | Reaction Type | Reactants | Conditions |

|---|---|---|---|

| 1 | Cyclization | Ethanolamine + Ketone | Heat |

| 2 | Acylation | Morpholine + Acetic Anhydride | Reflux |

| 3 | Purification | Crystallization | Solvent extraction |

Toxicological Studies

Evaluating the safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments have shown that certain derivatives exhibit low toxicity in vivo.

- Acute Toxicity Tests

- Animal studies indicate that high doses do not lead to significant adverse effects, supporting further exploration into therapeutic dosages.

- Chronic Toxicity Assessments

- Long-term studies are necessary to determine any potential cumulative effects or organ-specific toxicity.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-chlorophenyl)acetamide

- 2-(4-ethyl-3-oxo-2-morpholinyl)-N-(3-fluorophenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Biological Activity

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound has a complex structure that can be represented by the following molecular formula:

- Molecular Formula : C18H22N2O3

- Molecular Weight : 318.38 g/mol

Pharmacological Profile

The biological activity of this compound includes:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, suggesting it could be useful in treating inflammatory diseases.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial for neurodegenerative disease management.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It potentially interacts with various signaling pathways, including those related to apoptosis and inflammation.

Recent Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

- Neuroprotective Studies :

Summary of Biological Activities

Q & A

Q. Q1: What are the critical parameters for optimizing the synthesis of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methoxyphenyl)acetamide?

Answer: The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Room temperature (rt) for coupling reactions (e.g., HATU-mediated amide bond formation) and elevated temperatures for cyclization steps .

- Solvents : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for morpholinone ring formation .

- Catalysts/Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) are critical for activating carboxylate intermediates during amide coupling .

- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) ensure high purity (>95%) .

Q. Q2: How is structural integrity confirmed for this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .

- Mass Spectrometry : ESI/APCI(+) confirms molecular weight (e.g., m/z 347 [M+H]⁺) .

- X-ray Crystallography : Resolves stereochemistry of the morpholinone ring and acetamide linkage (if crystalline forms are obtainable) .

Advanced Mechanistic & Functional Studies

Q. Q3: What strategies are used to resolve contradictions in reported biological activities of morpholinone-acetamide derivatives?

Answer:

- Comparative SAR Analysis : Compare substituent effects (e.g., 4-ethyl vs. 6,6-dimethyl groups on the morpholinone core) on antifungal activity using MIC (Minimum Inhibitory Concentration) assays .

- Computational Modeling : Molecular docking (e.g., with fungal CYP51 enzyme) identifies key interactions (e.g., hydrogen bonding with 3-oxo group) .

- In Vitro/In Vivo Correlation : Validate discrepancies between enzyme inhibition assays and whole-cell activity using Candida albicans biofilm models .

Q. Q4: How do reaction conditions influence the formation of byproducts during synthesis?

Answer:

- Side Reactions : Over-acetylation (e.g., at the morpholinone nitrogen) occurs with excess acetyl chloride, detected via TLC (Rf = 0.3 in CH₂Cl₂:MeOH 9:1) .

- Mitigation : Stepwise addition of Na₂CO₃ (to control pH) and limiting stoichiometry of acylating agents reduces byproduct formation .

Biological & Pharmacological Evaluation

Q. Q5: What methodologies assess the compound’s potential as a broad-spectrum antifungal agent?

Answer:

- Antifungal Susceptibility Testing : Broth microdilution (CLSI M27/M38 guidelines) against Aspergillus and Candida species .

- Mechanistic Studies :

- Ergosterol Binding Assays : Quantify disruption of fungal membrane integrity via LC-MS .

- Time-Kill Curves : Evaluate fungicidal vs. fungistatic activity over 24–48 hours .

Q. Q6: How does the 3-methoxyphenyl group influence pharmacokinetic properties?

Answer:

- Metabolic Stability : The methoxy group reduces oxidative metabolism in liver microsomes (e.g., t½ > 120 min in human hepatocytes) .

- Permeability : LogP calculations (e.g., 2.8) predict moderate blood-brain barrier penetration, validated via PAMPA assays .

Methodological Challenges & Solutions

Q. Q7: How are solubility issues addressed in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions to prevent precipitation .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm diameter) to enhance aqueous dispersion .

Q. Q8: What analytical techniques validate purity in complex reaction mixtures?

Answer:

- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities <0.1% .

- HRMS : High-resolution mass spectrometry (e.g., m/z 347.1765 [M+H]⁺) confirms molecular formula .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.